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molecular formula C8H12N4O2 B8375016 1-cyclopropylmethyl-6-hydrazinopyrimidine-2,4[1H,3H]dione

1-cyclopropylmethyl-6-hydrazinopyrimidine-2,4[1H,3H]dione

Cat. No. B8375016
M. Wt: 196.21 g/mol
InChI Key: LIDGDPWQODYFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07371757B2

Procedure details

6-Chloro-1-cyclopropylmethyluracil (24.34 g, 0.12 mol) was suspended in absolute ethanol (245 mL) under nitrogen. Anhydrous hydrazine (11.69 g, 0.36 mol) was added via syringe in excess, resulting in a clear-yellow solution. The reaction mixture was heated at 80-85° C. for one hour; bright yellow crystals began forming within minutes of the application of heat. The reaction mixture was cooled to room temperature and then in an ice bath, and the crude product collected by filtration. N2H4×HCl was removed by triturating with cold water to give the product as a pale yellow solid, 20.47 g (86%). Mp 221° C. (dec).
Name
6-Chloro-1-cyclopropylmethyluracil
Quantity
24.34 g
Type
reactant
Reaction Step One
Quantity
11.69 g
Type
reactant
Reaction Step Two
Quantity
245 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]([CH2:8][CH:9]2[CH2:11][CH2:10]2)[C:6](=[O:12])[NH:5][C:4](=[O:13])[CH:3]=1.[NH2:14][NH2:15]>C(O)C>[CH:9]1([CH2:8][N:7]2[C:2]([NH:14][NH2:15])=[CH:3][C:4](=[O:13])[NH:5][C:6]2=[O:12])[CH2:11][CH2:10]1

Inputs

Step One
Name
6-Chloro-1-cyclopropylmethyluracil
Quantity
24.34 g
Type
reactant
Smiles
ClC1=CC(NC(N1CC1CC1)=O)=O
Step Two
Name
Quantity
11.69 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
245 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a clear-yellow solution
CUSTOM
Type
CUSTOM
Details
bright yellow crystals began forming within minutes of the application
TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
in an ice bath, and the crude product collected by filtration
CUSTOM
Type
CUSTOM
Details
N2H4×HCl was removed
CUSTOM
Type
CUSTOM
Details
by triturating with cold water

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1C(NC(C=C1NN)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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